molecular formula C19H21FN4O2 B12229925 3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12229925
M. Wt: 356.4 g/mol
InChI Key: MLHLLPSMIKMDGL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyridazine ring, and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the cyclopropyl group, and the attachment of the pyrrolidinyl moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism will depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone

InChI

InChI=1S/C19H21FN4O2/c1-12-8-17(21-9-15(12)20)19(25)24-7-6-13(10-24)11-26-18-5-4-16(22-23-18)14-2-3-14/h4-5,8-9,13-14H,2-3,6-7,10-11H2,1H3

InChI Key

MLHLLPSMIKMDGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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